2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Overview
Description
2-[4-(chloromethyl)phenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This compound is characterized by the presence of a benzimidazole ring substituted with a chloromethyl group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(chloromethyl)phenyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Another method involves the chloromethylation of benzimidazole derivatives using chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Electrophilic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzimidazole derivative with an amine substituent, while oxidation can lead to the formation of benzimidazole N-oxides.
Scientific Research Applications
2-[4-(chloromethyl)phenyl]-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzimidazole ring can interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the chloromethyl group.
2-(Chloromethyl)-1H-benzimidazole: A similar compound with the chloromethyl group directly attached to the benzimidazole ring.
4-(Chloromethyl)phenylbenzimidazole: A compound with the chloromethyl group on the phenyl ring but without the benzimidazole structure.
Uniqueness
2-[4-(chloromethyl)phenyl]-1H-benzimidazole is unique due to the presence of both the benzimidazole ring and the chloromethyl group on the phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
2-[4-(Chloromethyl)phenyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an antimicrobial, anticancer, and antifungal agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C14H11ClN2
- CAS Number : 88489-90-1
Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
---|---|---|
Staphylococcus aureus | 8 µg/mL | 16 µg/mL (Amikacin) |
Escherichia coli | 16 µg/mL | 32 µg/mL (Ciprofloxacin) |
Candida albicans | 64 µg/mL | 128 µg/mL (Griseofulvin) |
The compound showed notable activity against Staphylococcus aureus, significantly outperforming standard antibiotics in some cases .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A notable investigation involved its cytotoxic effects on breast cancer cell lines, revealing promising results.
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MDA-MB-231 | 15.63 | 16 (Tamoxifen) |
SK-BR-3 | 20.5 | 25 (Doxorubicin) |
The compound induced apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
- Anticancer Mechanism : It induces apoptosis via ROS generation, leading to DNA strand breaks and activation of apoptotic pathways involving p53 and caspases .
Case Studies
A study conducted by researchers at a prominent university investigated the efficacy of various benzimidazole derivatives, including this compound. The findings indicated that this compound exhibited higher cytotoxicity compared to other derivatives when tested against multiple cancer cell lines .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPQAHPSROHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378985 | |
Record name | 2-[4-(chloromethyl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88489-90-1 | |
Record name | 2-[4-(chloromethyl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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